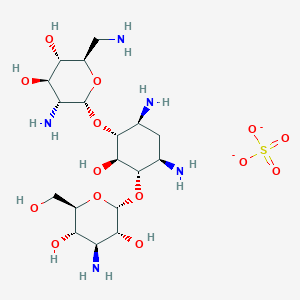
2,5-diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one is a compound involved in the biosynthesis of riboflavin (vitamin B2). It is a key intermediate in the riboflavin biosynthetic pathway, playing a crucial role in the conversion of precursor molecules into riboflavin. This compound is of significant interest in biochemical research due to its role in essential metabolic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one typically involves enzymatic reactions. One of the primary methods includes the use of pyrimidine reductase enzymes, which catalyze the conversion of 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5’-phosphate into 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5’-phosphate . This reaction occurs under specific conditions, such as a pH of 8.0 and a temperature of 30°C .
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is primarily synthesized for research purposes. the enzymatic synthesis method mentioned above can be scaled up for larger production if needed.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one undergoes several types of chemical reactions, including:
Reduction: The compound is reduced by pyrimidine reductase enzymes.
Phosphorylation: It can be phosphorylated to form various phosphate derivatives.
Common Reagents and Conditions
Nicotinamide adenine dinucleotide phosphate (NADPH): Used as a cofactor in the reduction reaction.
Enzymes: Pyrimidine reductase enzymes are crucial for the conversion process.
Major Products Formed
The primary product formed from the reduction of this compound is 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5’-phosphate .
Applications De Recherche Scientifique
2,5-diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one has several scientific research applications:
Biochemistry: It is studied for its role in the riboflavin biosynthetic pathway.
Molecular Biology: Researchers investigate its interactions with enzymes and other biomolecules.
Medicine: Understanding its role in riboflavin biosynthesis can lead to insights into metabolic disorders related to vitamin B2 deficiency.
Industrial Biotechnology:
Mécanisme D'action
The mechanism of action of 2,5-diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one involves its conversion by pyrimidine reductase enzymes. The enzyme catalyzes the transfer of a hydrogen atom from NADPH to the substrate, resulting in the reduction of the compound . This reaction is essential for the biosynthesis of riboflavin, as it produces intermediates required for the formation of the vitamin.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5’-triphosphate: Another intermediate in the riboflavin biosynthetic pathway.
5-amino-6-(ribosylamino)-2,4(1H,3H)-pyrimidinedione 5’-phosphate: A product formed from the conversion of 2,5-diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one.
Uniqueness
This compound is unique due to its specific role in the riboflavin biosynthetic pathway. Its structure and function are distinct from other intermediates, making it a critical component in the production of riboflavin.
Propriétés
Formule moléculaire |
C9H18N5O8P |
|---|---|
Poids moléculaire |
355.24 g/mol |
Nom IUPAC |
[(2R,3S,4S)-5-[(2,5-diamino-6-oxo-1H-pyrimidin-4-yl)amino]-2,3,4-trihydroxypentyl] dihydrogen phosphate |
InChI |
InChI=1S/C9H18N5O8P/c10-5-7(13-9(11)14-8(5)18)12-1-3(15)6(17)4(16)2-22-23(19,20)21/h3-4,6,15-17H,1-2,10H2,(H2,19,20,21)(H4,11,12,13,14,18)/t3-,4+,6-/m0/s1 |
Clé InChI |
ACIVVGBVOVHFPQ-RPDRRWSUSA-N |
SMILES isomérique |
C([C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)NC1=C(C(=O)NC(=N1)N)N |
SMILES canonique |
C(C(C(C(COP(=O)(O)O)O)O)O)NC1=C(C(=O)NC(=N1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-[[(2-Amino-1,4-dihydro-7-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-Glutamic Acid](/img/structure/B13411765.png)




![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4R,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13411786.png)


![S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate](/img/structure/B13411811.png)
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] [(Z)-octadec-9-enyl] carbonate](/img/structure/B13411817.png)


